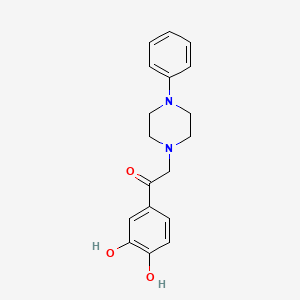![molecular formula C16H22N4OS B12269827 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B12269827.png)
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-methoxyphenyl group and a 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves multiple steps. One common method starts with the preparation of the 3-methoxyphenylpiperazine intermediate. This intermediate is then reacted with a suitable thiadiazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the thiadiazole group, making it less complex.
4-(5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl)piperazine: Lacks the methoxyphenyl group, altering its chemical properties.
1-(3-Chlorophenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine: Substitutes a chlorine atom for the methoxy group, changing its reactivity.
Uniqueness
1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to the presence of both the methoxyphenyl and thiadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H22N4OS |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-9-7-19(8-10-20)13-5-4-6-14(11-13)21-3/h4-6,11-12H,7-10H2,1-3H3 |
Clé InChI |
CGQSBVSARQCCOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269753.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12269757.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B12269761.png)
![3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269762.png)
![6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12269770.png)
![4-[1-(3,5-Di-tert-butylbenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B12269772.png)

![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12269787.png)
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol](/img/structure/B12269794.png)
![3,4-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazine](/img/structure/B12269798.png)
![5-chloro-N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12269804.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B12269815.png)
![N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12269832.png)
[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B12269836.png)
